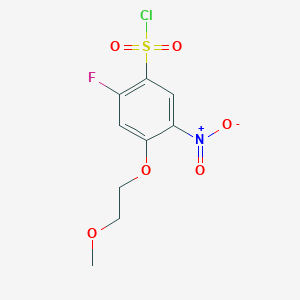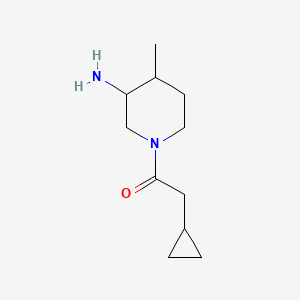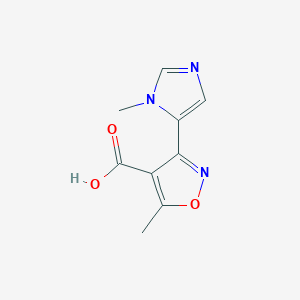
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO4S It is a derivative of benzene sulfonyl chloride, featuring a fluorine atom, a methoxyethoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common route starts with the nitration of 2-fluoro-4-(2-methoxyethoxy)benzene to introduce the nitro group. This is followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products depend on the specific oxidizing agent used but may include various oxidized derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways depend on the specific application, such as its use in drug development where it may interact with biological targets like enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene: Similar structure but lacks the sulfonyl chloride group.
2-Fluoro-5-methoxy-4-(2-methoxyethoxy)benzaldehyde: Contains an aldehyde group instead of the nitro and sulfonyl chloride groups.
Uniqueness
The presence of the sulfonyl chloride group makes it particularly useful in nucleophilic substitution reactions, while the nitro group provides additional reactivity for reduction and other transformations .
Propriétés
Formule moléculaire |
C9H9ClFNO6S |
|---|---|
Poids moléculaire |
313.69 g/mol |
Nom IUPAC |
2-fluoro-4-(2-methoxyethoxy)-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClFNO6S/c1-17-2-3-18-8-4-6(11)9(19(10,15)16)5-7(8)12(13)14/h4-5H,2-3H2,1H3 |
Clé InChI |
APEHKXGUFPRTFL-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)

![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)
![1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B13192052.png)
![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)


![2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13192092.png)

